Gibberellin A4
CAS No.: 468-44-0
Cat. No.: VC21335114
Molecular Formula: C19H24O5
Molecular Weight: 332.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 468-44-0 |
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Molecular Formula | C19H24O5 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | (2R,5R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
Standard InChI | InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18?,19?/m1/s1 |
Standard InChI Key | RSQSQJNRHICNNH-VGBRHYQBSA-N |
Isomeric SMILES | C[C@@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Appearance | White to off-white powder |
Chemical Structure and Properties
Molecular Structure
Gibberellin A4 has the molecular formula C19H24O5 and a monoisotopic molecular weight of 332.162373878 g/mol (average: 332.3909 g/mol) . Structurally, it contains a complex tetracyclic diterpene skeleton with a lactone bridge, a carboxylic acid group, and hydroxyl functionalities. The compound is characterized by a 2β,4a-dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic acid, 1,4a-lactone structure .
When the carboxyl group of Gibberellin A4 undergoes deprotonation, it forms Gibberellin A4(1-), which is the conjugate base of the compound .
Physical and Chemical Properties
Gibberellin A4 is slightly soluble in water and is classified as a weakly acidic compound based on its pKa value . It is more soluble in organic solvents, which is typical for terpenoid compounds. The compound exists as a white to off-white crystalline powder at room temperature.
Table 1: Chemical Properties of Gibberellin A4
Property | Value |
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Molecular Formula | C19H24O5 |
Molecular Weight (Average) | 332.3909 g/mol |
Molecular Weight (Monoisotopic) | 332.162373878 g/mol |
Physical State | Crystalline powder |
Solubility | Slightly soluble in water |
Acidity | Weakly acidic |
Chemical Classification | C19-gibberellin 6-carboxylic acid |
Taxonomic Class | Diterpene lactones |
Chemical Classification
According to chemical taxonomy, Gibberellin A4 belongs to the class of organic compounds known as C19-gibberellin 6-carboxylic acids. These are C19-gibberellins with a carboxyl group at the 6-position. The broader classification places it under:
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Kingdom: Organic compounds
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Super Class: Lipids and lipid-like molecules
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Class: Prenol lipids
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Sub Class: Diterpenoids
Alternative classifications include diterpene lactones, oxepanes, gamma butyrolactones, dicarboxylic acids and derivatives, tetrahydrofurans, secondary alcohols, cyclic alcohols and derivatives, carboxylic acid esters, and oxacyclic compounds .
Biological Functions and Activities
Plant Growth Regulation
Gibberellin A4 is a potent plant growth regulator with documented effects on various physiological processes. In particular, GA4 (often used in a mixture with GA7, designated as GA4/7) has been identified as a highly effective promoter of early and enhanced flowering in the Pinaceae family .
While GA3 (another commonly studied gibberellin) can cause similar reallocation of dry matter within terminal buds, it has been shown to be significantly less effective than GA4/7. This indicates that GA4 may have, beyond nutrient diversion capabilities, a distinct morphogenic function in sexual differentiation in plants .
Molecular Interactions
Studies on cucumber hypocotyls have revealed specific binding interactions between Gibberellin A4 and plant proteins. A rapid method for assaying tritium-labeled Gibberellin A4 bound to soluble proteins from cucumber hypocotyls using DEAE-cellulose filter discs has been described .
This binding demonstrates several important characteristics:
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It is saturable
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It is reversible with unlabeled Gibberellin A4
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It has a half-life of association under non-equilibrium conditions at 0-4°C of 6-7 minutes
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The dissociation constant (Kd) is estimated to be 70 nM
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The number of binding sites is approximately 0.4 pmol per mg of soluble protein, or 0.69 pmol per gram (fresh weight) of hypocotyls
Importantly, competitive binding studies have shown that biologically active gibberellins compete for binding to the same protein, and their calculated affinity constants correlate directly with their known activities in cucumber bioassays. In contrast, gibberellins that are inactive in this bioassay and other plant hormones (such as indoleacetic acid, abscisic acid, and kinetin) show noncompetitive interaction . This specificity of binding suggests a receptor-mediated mode of action for Gibberellin A4 in plants.
Anti-inflammatory Activities
Recent research has expanded our understanding of Gibberellin A4's activities beyond plant biology into potential biomedical applications. Studies have shown that GA4 at a concentration of 30 μM is nontoxic and capable of reducing NF-κB activation by 32% in RAW-luc macrophages in vitro .
These in vitro results have been confirmed through molecular docking assays (in silico), which demonstrated that GA4 has binding affinity to NF-κB p65 and p50 subunits . Given the central role of NF-κB signaling in inflammation, these findings suggest potential anti-inflammatory applications for Gibberellin A4.
Applications
Agricultural Applications
The primary application of Gibberellin A4 has been in agriculture, where it serves as a plant growth regulator. When used in combination with GA7 (as GA4/7), it is particularly effective in promoting flowering in coniferous species, especially in the Pinaceae family . This has important implications for tree breeding programs and seed production.
Additionally, Gibberellin A4 has been evaluated as a pesticide active substance, as indicated by the peer review of pesticide risk assessment published by the European Food Safety Authority (EFSA) . This suggests regulatory interest in its agricultural applications.
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